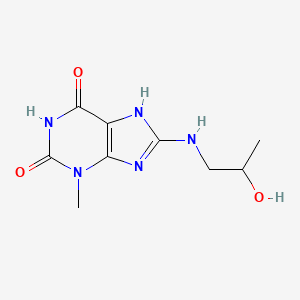

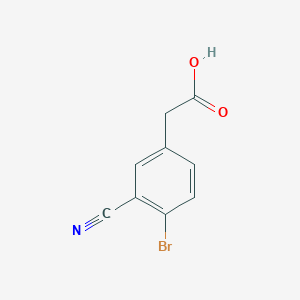

8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions and processes used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed various methods for synthesizing purine derivatives, including "8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione" and its analogs. These methods involve intricate chemical processes to achieve the desired purine structures, indicating a broad interest in understanding and manipulating the chemical properties of purine derivatives for scientific applications. For instance, a study outlines a method for synthesizing new [c,d]-fused purinediones through reactions starting from specific pyrimidine diones, demonstrating the chemical versatility and potential applications of purine derivatives in various research contexts (Šimo et al., 1995).

Mechanistic Insights and Transformations

Another significant area of research is exploring the mechanisms behind the transformations of purine derivatives, which can shed light on their potential biological activities and applications. For example, a study investigated the transformation of 8-oxoguanine to various products, providing insights into the energetically feasible mechanisms of purine derivative transformations and their biological significance (Munk et al., 2008). Understanding these mechanisms is crucial for developing novel compounds with desired biological activities.

Antimicrobial and Antifungal Activities

Research into purine derivatives also extends to their potential antimicrobial and antifungal properties. A study on the synthesis and biological properties of certain purine derivatives highlighted their development for antimicrobial and antifungal applications. This research indicates the potential use of such compounds in developing new treatments for infectious diseases, showcasing the broad applicability of purine derivatives in biomedicine (Romanenko et al., 2016).

Molecular Structure and Analysis

The detailed analysis of the molecular structure of purine derivatives, including "this compound," contributes to the understanding of their chemical behavior and potential applications. Studies often involve crystallographic analysis to elucidate the geometric configurations of these compounds, which is essential for predicting their interactions and reactivities in various chemical and biological contexts. For instance, research on the crystal structure of related compounds provides insights into their molecular geometry and potential interactions (Karczmarzyk et al., 1995).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

8-(2-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3/c1-4(15)3-10-8-11-5-6(12-8)14(2)9(17)13-7(5)16/h4,15H,3H2,1-2H3,(H2,10,11,12)(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDLTLRTODAFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=C(N1)C(=O)NC(=O)N2C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2873791.png)

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2873795.png)

![(Z)-ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2873797.png)

![N'-cyclohexyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2873802.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2873803.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2873808.png)

![N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B2873809.png)

![5-Bromo-2-(difluoromethyl)thieno[2,3-b]thiophene](/img/structure/B2873811.png)